molecular formula C12H16O3 B3021130 3-Ethoxy-2-propoxybenzaldehyde CAS No. 100256-89-1

3-Ethoxy-2-propoxybenzaldehyde

Cat. No. B3021130
CAS RN: 100256-89-1
M. Wt: 208.25 g/mol
InChI Key: NGLILBQTESXZCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Ethoxy-2-propoxybenzaldehyde involves various methods and starting materials. For instance, a method for synthesizing 3-ethoxycarbonylindoles starting from 2-aminobenzaldehydes has been developed, which could be relevant for the synthesis of structurally similar compounds . Another approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which could potentially be adapted for the synthesis of 3-Ethoxy-2-propoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reaction indicates the versatility of methoxybenzaldehydes in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxy-2-propoxybenzaldehyde has been studied using various spectroscopic techniques and crystallography. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been determined, revealing the geometry around the metal centers and the ligand coordination . The structure of 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde has been analyzed, showing the dihedral angles between the benzene ring and the benzotriazole plane, which could be insightful for understanding the conformational preferences of 3-Ethoxy-2-propoxybenzaldehyde .

Chemical Reactions Analysis

The reactivity of methoxybenzaldehydes has been explored in various chemical reactions. For instance, the stereoselectivity of directed aldol reactions with 3-nitro-2-methoxybenzaldehydes has been studied, which could provide insights into the reactivity of 3-Ethoxy-2-propoxybenzaldehyde in similar reactions . The synthesis of Schiff bases from 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde demonstrates the potential for forming new compounds through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Ethoxy-2-propoxybenzaldehyde can be inferred from spectroscopic studies and crystallographic data. The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been characterized by various spectroscopic techniques, providing information on its electronic structure and molecular conformation . The study of N′-[(E)-4-(2-Hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide monohydrate has revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing the molecular structure .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-propoxybenzaldehyde is not specified in the available literature. Its effects would depend on its specific use, which is not provided in the available resources .

Safety and Hazards

The safety data sheet for 3-Ethoxy-2-propoxybenzaldehyde indicates that it is a combustible liquid. It may cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and potentially damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-ethoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLILBQTESXZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397314
Record name 3-ethoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-propoxybenzaldehyde

CAS RN

100256-89-1
Record name 3-ethoxy-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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